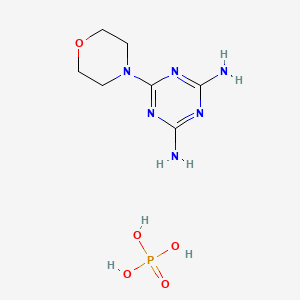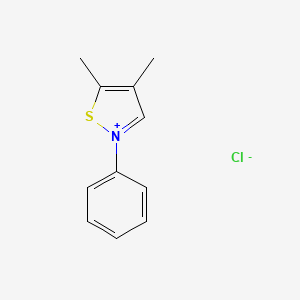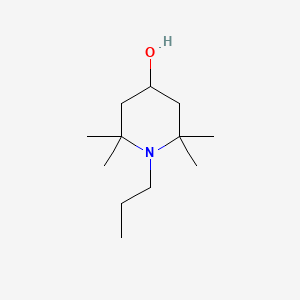
2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol is an organic compound with the molecular formula C9H19NO. It is a derivative of piperidine, characterized by the presence of four methyl groups and a hydroxyl group on the piperidine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol typically involves the conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The intermediate triacetone amine is then reduced to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidants like oxone.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can participate in substitution reactions, such as allylic amination of allylic chlorides to form allylated tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like oxone, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and other substituted derivatives .
Applications De Recherche Scientifique
2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol involves its interaction with molecular targets and pathways. It acts as a hindered base, which allows it to participate in various chemical reactions by stabilizing reactive intermediates. The compound’s hydroxyl group can also participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used to prepare metallo-amide bases.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Known for its use in the preparation of silylketene acetals.
2,2,6,6-Tetramethyl-4-piperidinol: Used in the study of chemoselective deoxidization of graphene oxide.
Uniqueness
2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol is unique due to its specific structural features, such as the presence of a propyl group and a hydroxyl group on the piperidine ring. These features contribute to its distinct reactivity and applications in various fields.
Propriétés
Numéro CAS |
114629-74-2 |
|---|---|
Formule moléculaire |
C12H25NO |
Poids moléculaire |
199.33 g/mol |
Nom IUPAC |
2,2,6,6-tetramethyl-1-propylpiperidin-4-ol |
InChI |
InChI=1S/C12H25NO/c1-6-7-13-11(2,3)8-10(14)9-12(13,4)5/h10,14H,6-9H2,1-5H3 |
Clé InChI |
OGTRVPXWOCZRGL-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(CC(CC1(C)C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate](/img/structure/B14289205.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)
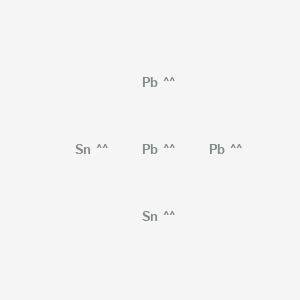
![N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14289231.png)
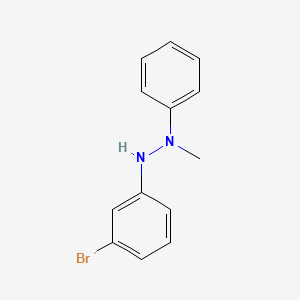
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene)](/img/structure/B14289243.png)
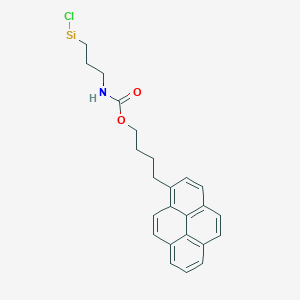
![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)
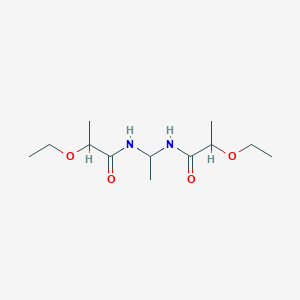
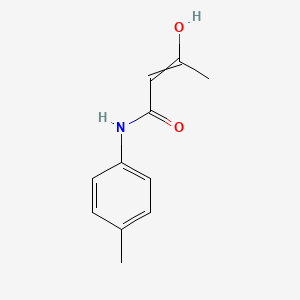

![3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene](/img/structure/B14289274.png)
